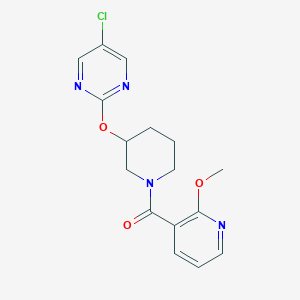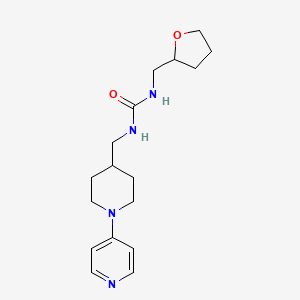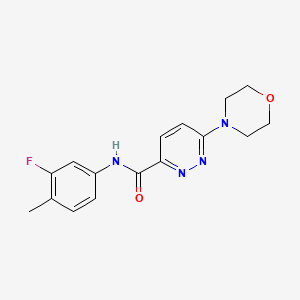
N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide” is a chemical compound containing a fluorine atom, a methyl group, a phenyl group, a morpholine ring, a pyridazine ring, and a carboxamide group . Each of these components has unique chemical properties that contribute to the overall properties of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorine atom could be introduced using a fluorinating agent, and the methyl group could be added using a methylating agent . The morpholine ring could be formed through a ring-closing reaction, and the pyridazine ring could be synthesized through a condensation reaction . The carboxamide group could be added last, possibly through a reaction with a carboxylic acid or an acyl chloride .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several rings and functional groups. The fluorine atom would likely be bonded to one of the carbon atoms in the phenyl ring, and the methyl group would be bonded to another carbon atom in the same ring . The morpholine and pyridazine rings would likely be connected to each other, and the carboxamide group would be connected to the pyridazine ring .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom could be replaced with another atom or group in a substitution reaction, or the compound could participate in an addition reaction at the double bond in the pyridazine ring . The compound could also undergo a hydrolysis reaction at the carboxamide group, resulting in the formation of a carboxylic acid and an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorine atom could make the compound more electronegative, and the presence of the rings could give the compound a rigid structure . The compound could be a solid, liquid, or gas at room temperature, depending on its molecular weight and the strength of the intermolecular forces .
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Compounds incorporating fluoro-substituted phenyl groups, morpholine, and carboxamide functionalities have been synthesized and evaluated for their antitumor activities. For example, the synthesis and crystal structure determination of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been explored, showing inhibitory effects on the proliferation of cancer cell lines (Hao et al., 2017). These studies are crucial for understanding the molecular basis of their antitumor efficacy and could suggest potential applications in cancer research.
Antimicrobial Studies
The antimicrobial properties of compounds with similar structures have also been a subject of interest. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and assessed for their antifungal and antibacterial activities, demonstrating the potential of these compounds in combating microbial infections (Patel & Patel, 2010). This line of research highlights the potential for developing new antimicrobial agents based on the structural framework similar to the compound .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein or enzyme in the body to exert its effects . The presence of the fluorine atom, the methyl group, and the various rings and functional groups could all contribute to the compound’s biological activity .
Safety and Hazards
The safety and hazards of this compound would depend on its physical and chemical properties, as well as how it is used. For example, if the compound is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. The compound could also be toxic or harmful if ingested, inhaled, or in contact with skin .
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. For example, researchers could investigate more efficient methods of synthesizing the compound, or they could study its properties in more detail . If the compound has potential therapeutic uses, it could be tested in preclinical and clinical trials .
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11-2-3-12(10-13(11)17)18-16(22)14-4-5-15(20-19-14)21-6-8-23-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFMURIHAOVOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate](/img/structure/B2628391.png)
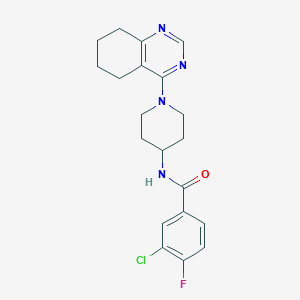
![6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2628394.png)
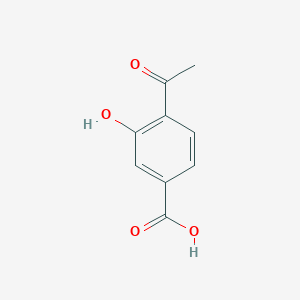
![3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2628398.png)
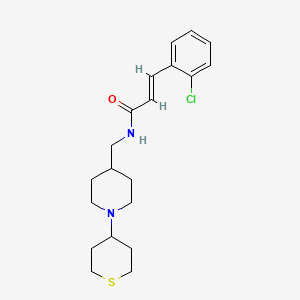
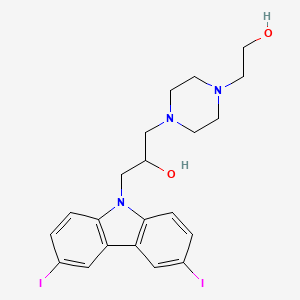
![tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2628404.png)
![2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2628405.png)
![4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2628408.png)

